Cas no 1850341-32-0 (1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol)

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol structure
1850341-32-0 structure
商品名:1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
CAS番号:1850341-32-0
MF:C6H9FN2OS2
メガワット:208.276861906052
CID:5823129
PubChem ID:165601413

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
    • EN300-1651345
    • 1850341-32-0
    • 1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
    • インチ: 1S/C6H9FN2OS2/c1-4-8-9-6(12-4)11-3-5(10)2-7/h5,10H,2-3H2,1H3
    • InChIKey: FALGNLVJYHAPIR-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NN=C(C)S1)CC(CF)O

計算された属性

  • せいみつぶんしりょう: 208.01403342g/mol
  • どういたいしつりょう: 208.01403342g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1651345-10.0g
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
10g
$5837.0 2023-06-04
Enamine
EN300-1651345-500mg
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
500mg
$809.0 2023-09-21
Enamine
EN300-1651345-5000mg
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
5000mg
$2443.0 2023-09-21
Enamine
EN300-1651345-100mg
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
100mg
$741.0 2023-09-21
Enamine
EN300-1651345-2500mg
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
2500mg
$1650.0 2023-09-21
Enamine
EN300-1651345-1.0g
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
1g
$1357.0 2023-06-04
Enamine
EN300-1651345-5.0g
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
5g
$3935.0 2023-06-04
Enamine
EN300-1651345-2.5g
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
2.5g
$2660.0 2023-06-04
Enamine
EN300-1651345-0.05g
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
0.05g
$1140.0 2023-06-04
Enamine
EN300-1651345-50mg
1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
1850341-32-0
50mg
$707.0 2023-09-21

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol 関連文献

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1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-olに関する追加情報

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol: A Comprehensive Overview

The compound 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol (CAS No. 1850341-32-0) is a chemically synthesized organic compound with a unique structure that combines a fluoroalkyl group with a thiadiazole ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a central propanol backbone, with a fluoro group at position 1 and a sulfanyl-linked thiadiazole moiety at position 3. The thiadiazole ring, which is substituted with a methyl group at position 5, adds significant electronic and steric properties to the molecule.

Recent studies have focused on the synthesis and characterization of this compound, exploring its stability under various conditions and its reactivity in different chemical environments. Researchers have employed advanced spectroscopic techniques such as NMR and IR to confirm the compound's structure and analyze its functional groups. The fluoro group at position 1 plays a critical role in modulating the molecule's electronic properties, making it suitable for applications requiring high reactivity or selectivity.

The thiadiazole ring, a heterocyclic structure known for its aromaticity and stability, contributes significantly to the compound's chemical behavior. The methyl substitution at position 5 further enhances the molecule's versatility by introducing additional steric effects. This combination of functional groups makes 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol an attractive candidate for use as an intermediate in organic synthesis or as a building block for more complex molecules.

In terms of applications, this compound has shown promise in the development of bioactive compounds. Its ability to act as a chelating agent or to participate in hydrogen bonding interactions makes it valuable in medicinal chemistry. Recent research has explored its potential as an inhibitor of certain enzymes or as a ligand for metal complexes, which could have implications in drug discovery and catalysis.

Moreover, the compound's physical properties, such as its melting point and solubility characteristics, have been extensively studied to optimize its performance in different chemical processes. Its solubility in polar solvents, for instance, makes it suitable for reactions involving aqueous or organic phases. The compound's stability under thermal and oxidative conditions has also been evaluated to ensure its suitability for large-scale synthesis.

Another area of interest is the environmental impact of this compound. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and commercial applications. These studies are crucial for ensuring that the compound can be used responsibly without posing risks to ecosystems or human health.

In conclusion, 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan

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